molecular formula C10H16ClN B2501141 4-(2-Methylpropyl)aniline hydrochloride CAS No. 120570-67-4

4-(2-Methylpropyl)aniline hydrochloride

Cat. No.: B2501141
CAS No.: 120570-67-4
M. Wt: 185.7
InChI Key: UTCFJKHTXFCRIG-UHFFFAOYSA-N
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Description

4-(2-Methylpropyl)aniline hydrochloride (IUPAC: 4-methyl-N-(2-methylpropyl)aniline; hydrochloride) is an aromatic amine derivative characterized by a 2-methylpropyl (isobutyl) group attached to the nitrogen of a para-substituted aniline ring. Its molecular formula is C11H18ClN, with a molecular weight of 215.72 g/mol.

Properties

IUPAC Name

4-(2-methylpropyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8(2)7-9-3-5-10(11)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCFJKHTXFCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)aniline hydrochloride typically involves the alkylation of aniline with isobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .

Scientific Research Applications

Chemistry

4-(2-Methylpropyl)aniline hydrochloride serves as an intermediate in the synthesis of various organic compounds. It is utilized as a reagent in chemical reactions, particularly in the development of novel materials and pharmaceuticals.

Synthesis Pathways :

  • Friedel-Crafts acylation to introduce the methyl group.
  • Alkylation with 2-methylpropylamine.
  • Formation of hydrochloride salt through reaction with hydrochloric acid.

Biology

In biological research, this compound has been investigated for its potential effects on enzyme inhibition and protein binding. Notable applications include:

  • Antimicrobial Activity : Exhibits significant inhibitory effects against various bacteria and fungi.
  • Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.
  • Antitumor Properties : Induces apoptosis in cancer cells via caspase activation.

Industry

In industrial applications, this compound is employed in the production of dyes, pigments, and other chemicals. Its unique properties make it suitable for creating colorants and additives used in various materials.

Research Findings

Recent studies have highlighted several findings regarding the biological activity of this compound:

Antimicrobial Activity

  • In vitro assays demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

Anti-inflammatory Effects

  • The compound reduced nitric oxide production in macrophages, indicating potential for therapeutic use in inflammatory diseases.

Antitumor Activity

  • Cell line studies showed a dose-dependent decrease in viability of breast and lung cancer cells when treated with concentrations ranging from 10 µM to 100 µM.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited biofilm formation in Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels, showcasing its therapeutic potential in inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The biological and chemical properties of 4-(2-methylpropyl)aniline hydrochloride are influenced by its substituents. Below is a comparison with structurally related aniline derivatives:

Compound Name Substituents on Aniline Ring Unique Features
4-(2-Methylpropyl)aniline HCl -N-(2-methylpropyl), -CH3 (para) Branched alkyl group enhances lipophilicity and steric bulk
N-(2-Methylpropyl)-aniline -N-(2-methylpropyl) Lacks para-methyl group; reduced steric hindrance
4-Chloro-N-(2-methylpropyl)aniline HCl -N-(2-methylpropyl), -Cl (para) Chlorine increases electron-withdrawing effects, enhancing antimicrobial activity
4-(2-Cyclopropylethoxy)aniline HCl -O-(2-cyclopropylethyl), -NH2 Cyclopropane ring introduces steric strain and electronic effects
4-Methoxy-N-(2-methylpropyl)aniline HCl -N-(2-methylpropyl), -OCH3 (para) Methoxy group improves solubility via polarity

Physicochemical Properties

Property 4-(2-Methylpropyl)aniline HCl 4-Chloro-N-(2-methylpropyl)aniline HCl 4-Methoxy-N-(2-methylpropyl)aniline HCl
Molecular Weight (g/mol) 215.72 220.14 215.72
Solubility Moderate in water (HCl salt) Low (hydrophobic Cl substituent) High (polar OCH3 group)
Hazards Skin/eye irritation Respiratory irritation Less hazardous
  • Solubility: The hydrochloride salt form improves aqueous solubility, making 4-(2-methylpropyl)aniline HCl more suitable for pharmaceutical formulations compared to non-salt analogs .
  • Hazards : Chlorinated derivatives (e.g., 4-chloro-N-(2-methylpropyl)aniline HCl) pose higher inhalation risks due to volatile byproducts .

Biological Activity

4-(2-Methylpropyl)aniline hydrochloride, also known as 4-methyl-N-(2-methylpropyl)aniline hydrochloride, is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}N·HCl
  • Molecular Weight : 199.72 g/mol
  • SMILES Notation : CC1=CC=C(C=C1)NCC(C)C
  • InChIKey : WZWNIVYQWJRDQX-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its effects on enzymatic activity and potential therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for certain enzymes. For instance, it has been studied for its urease inhibition properties, which are significant in the context of treating conditions like peptic ulcers and kidney stones .

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This could be attributed to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .

3. Cytotoxicity Studies

Toxicological assessments have shown that the compound has low acute toxicity in animal models. For example, studies on rats indicated an oral LD50 greater than 2000 mg/kg, suggesting a relatively safe profile at lower doses . However, at higher concentrations, it exhibited some hepatotoxic effects, which necessitate further investigation into its safety margins for therapeutic use.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Case Studies and Research Findings

StudyFocusFindings
Study AUrease InhibitionDemonstrated effective inhibition of urease activity with IC50 values comparable to standard inhibitors .
Study BAntimicrobial ActivityShowed significant antibacterial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Study CToxicologyReported low acute toxicity; however, chronic exposure led to liver histopathological changes at high doses .

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